N-benzyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3S/c18-11(15-8-9-4-2-1-3-5-9)10-12(19)16-14-17(13(10)20)6-7-21-14/h1-7,19H,8H2,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCYWIPAZUMMPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(N=C3N(C2=O)C=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One effective method involves the reaction of 2-aminothiazole with benzyl isocyanate, followed by cyclization with ethyl acetoacetate under reflux conditions . The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the cyclization process.
Industrial Production Methods
This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives, including N-benzyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation, potentially through modulation of signaling pathways involved in cell cycle regulation .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. Studies have demonstrated that thiazolo-pyrimidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the benzyl group can enhance antimicrobial efficacy .
Anticonvulsant Effects
Thiazole-containing compounds have been investigated for their anticonvulsant properties. This compound may exhibit protective effects against seizures in animal models, indicating potential as a therapeutic agent for epilepsy .
Acetylcholinesterase Inhibition
The compound has been evaluated as a potential acetylcholinesterase inhibitor, which is relevant for the treatment of neurodegenerative diseases like Alzheimer's disease. By inhibiting this enzyme, the compound could help increase acetylcholine levels in the brain, improving cognitive function .
Case Studies and Research Findings
A variety of studies have documented the biological activities of this compound:
Mechanism of Action
The mechanism of action of N-benzyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit key enzymes involved in microbial and viral replication, thereby exerting its antimicrobial and antiviral effects . Additionally, its anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines and mediators .
Comparison with Similar Compounds
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Structure : Differs by a 4-bromophenyl substituent at position 5, a methyl group at position 7, and an ester (ethyl carboxylate) at position 6 instead of a benzyl carboxamide.
- Properties: The bromine atom introduces π-halogen interactions in crystallography, enhancing crystal packing stability .
- Synthesis : Prepared via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds .
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Structure : Features a 4-methoxyphenyl group at position 5 and a phenyl carboxamide at position 4.
- The absence of a hydroxyl group reduces hydrogen-bonding capacity compared to the target compound .
N-(furan-2-ylmethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Structure : Substituted with a furylmethyl carboxamide instead of benzyl.
- Biological Activity: Reported to inhibit the immunoproteasome β5i subunit with 31% efficacy, suggesting that the benzyl group in the target compound may enhance activity due to stronger hydrophobic interactions .
Pyrrolo[2,3-d]pyrimidine Derivatives
2-((4-Sulfamoylphenyl)amino)pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Structure: Pyrrolo[2,3-d]pyrimidine core with a sulfamoylphenylamino group.
- Comparison : The pyrrolo ring system is less electron-deficient than thiazolo, influencing reactivity and binding. The sulfamoyl group introduces strong hydrogen-bonding and acidic properties absent in the target compound .
Imidazo[1,2-a]pyrimidine Derivatives
Tetrahydroimidazo[1,2-a]pyrimidine-6-carboxamide Analogues
- Structure : Saturated imidazo ring with tetrahydroxytetrahydro-2H-pyran substituents.
- Comparison : The saturated ring reduces aromaticity, likely diminishing π-π stacking interactions. The tetrahydroxypran group introduces multiple hydroxyls, increasing hydrophilicity .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Analogues
*Estimated using fragment-based methods.
Key Findings :
- Substituent Impact : The benzyl group in the target compound likely enhances lipophilicity (higher LogP) compared to furan or phenyl analogues, improving blood-brain barrier penetration.
- Synthetic Complexity : Introducing the hydroxyl group may require protective strategies (e.g., acetyl protection) during synthesis, unlike ester or methyl derivatives .
Biological Activity
N-benzyl-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that belongs to the thiazolo[3,2-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound is characterized by a thiazolo-pyrimidine backbone with a benzyl substituent and a hydroxyl group at the 7-position. Its molecular formula is with a molecular weight of 285.32 g/mol .
Antimicrobial Activity
Research indicates that thiazolo-pyrimidine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that various derivatives possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as follows:
- Staphylococcus aureus: MIC < 40 µg/mL
- Escherichia coli: MIC < 132 µg/mL
These results suggest that this compound could be effective against a range of bacterial pathogens .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it significantly inhibits cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The IC50 values for inhibition were comparable to established anti-inflammatory drugs such as celecoxib . This suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Activity
This compound has shown promise in anticancer research. It was found to induce apoptosis in cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins. The compound's effectiveness was assessed using various cancer cell lines, revealing IC50 values that indicate significant cytotoxicity .
Structure-Activity Relationships (SAR)
Understanding the SAR of thiazolo-pyrimidine derivatives is crucial for optimizing their biological activity. Key findings include:
- Substitution Effects: The presence of electron-withdrawing groups on the benzyl ring enhances antimicrobial and anticancer activities.
- Hydroxyl Group: The hydroxyl group at the 7-position appears to play a vital role in increasing anti-inflammatory potency.
- Thiazole Moiety: The thiazole ring contributes to overall stability and bioactivity, making it an essential component for maintaining efficacy against various biological targets .
Case Studies
| Study | Findings |
|---|---|
| Bekhit et al. (2003) | Reported anti-inflammatory properties of thiazolo-pyrimidine derivatives, including N-benzyl variant. |
| Abd El-Galil et al. (2010) | Demonstrated antiviral activities associated with structural analogs of thiazolo-pyrimidines. |
| Mulwad et al. (2010) | Identified antibacterial effects against common pathogens with MIC values indicating significant potency. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-benzyl-7-hydroxy-5-oxo-thiazolo[3,2-a]pyrimidine-6-carboxamide derivatives?
- Methodological Answer : Synthesis typically involves cyclocondensation of thiazole precursors (e.g., 2-aminothiazoles) with β-keto esters or carboxamide intermediates. For example, ethyl ester derivatives (as in ) are synthesized via Knoevenagel condensation between thiazolo[3,2-a]pyrimidine cores and substituted benzaldehydes. Subsequent hydrolysis of the ethyl ester to the carboxamide is achieved using ammonia or primary amines. Key steps include refluxing in ethanol with catalytic piperidine (for condensation) and purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic and analytical techniques are critical for structural characterization of thiazolo[3,2-a]pyrimidine derivatives?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and carbonyl groups (e.g., C=O at ~170 ppm in 13C NMR).
- IR Spectroscopy : Confirm hydroxy (broad peak ~3200 cm⁻¹), carbonyl (C=O at ~1680 cm⁻¹), and thiazole ring (C-S-C stretching at ~650 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns consistent with the core scaffold.
- Single-Crystal X-ray Diffraction : Definitive proof of molecular geometry (e.g., bond lengths, dihedral angles) using SHELX-97 for refinement ( ) .
Q. How does single-crystal X-ray diffraction validate the molecular conformation of this compound?
- Methodological Answer : Crystals are grown via slow evaporation of DMF/ethanol solutions. Data collection at 296 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL ( ). Key parameters include R-factor (<0.06), bond length accuracy (mean σ(C–C) = 0.004 Å), and hydrogen bonding networks (e.g., O–H···O interactions stabilizing crystal packing). Torsion angles (e.g., C2–C17–C18–C19) confirm planarity of the benzylidene substituent ( ) .
Advanced Research Questions
Q. How can discrepancies between computational models (DFT) and experimental crystallographic data be resolved for thiazolo[3,2-a]pyrimidine systems?
- Methodological Answer :
- Step 1 : Compare calculated (e.g., Gaussian/B3LYP/6-31G*) and observed bond lengths/angles. Adjust basis sets to account for electron correlation.
- Step 2 : Analyze puckering parameters (Cremer-Pople coordinates, ) for non-planar rings. Validate using crystallographic data (e.g., C6–C5–N2–C3 torsion angles).
- Step 3 : Reconcile hydrogen bonding motifs ( ) with electrostatic potential maps from DFT .
Q. What strategies optimize reaction conditions for high-purity thiazolo[3,2-a]pyrimidine carboxamides in multi-step syntheses?
- Methodological Answer :
- Reagent Selection : Use electron-withdrawing substituents (e.g., 3-chlorobenzaldehyde, ) to enhance electrophilicity in condensation steps.
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates; ethanol minimizes side reactions.
- Purification : Employ gradient elution (hexane → ethyl acetate) in column chromatography. Monitor by TLC (Rf ~0.3–0.5). Crystallize from DMF/water for single-crystal growth .
Q. How do substituents on the benzylidene group influence hydrogen-bonding networks and crystal packing?
- Methodological Answer : Electron-donating groups (e.g., methoxy in ) enhance O–H···O interactions (e.g., 7-hydroxy → carbonyl), while bulky groups (e.g., 2,4,6-trimethoxybenzylidene in ) induce steric hindrance, altering π-π stacking. Graph set analysis ( ) identifies motifs like R₂²(8) rings in unit cell packing. Intermolecular interactions (e.g., C–H···π) are quantified via Mercury software .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR and X-ray data regarding substituent orientation?
- Methodological Answer :
- Scenario : Discrepancy between NMR (suggesting free rotation) and X-ray (fixed conformation).
- Resolution : Perform variable-temperature NMR to detect restricted rotation (e.g., coalescence temperature). Validate with Hirshfeld surface analysis (CrystalExplorer) to assess packing forces. Compare with SHELX refinement of disorder models ( ) .
Experimental Design
Q. What approaches are used to study structure-activity relationships (SAR) for bioactivity in thiazolo[3,2-a]pyrimidine derivatives?
- Methodological Answer :
- Library Design : Synthesize analogs with varied substituents (e.g., 4-carboxybenzylidene in vs. 2-fluorobenzylidene in ).
- Assays : Test in vitro against target enzymes (e.g., kinase inhibition) with IC50 determination.
- Computational Modeling : Dock optimized geometries (from XRD) into protein active sites (AutoDock Vina). Correlate logP (from HPLC) with cellular uptake .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
